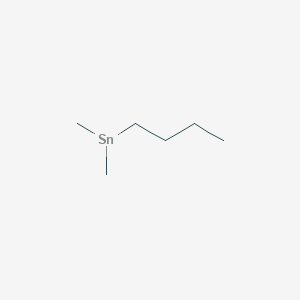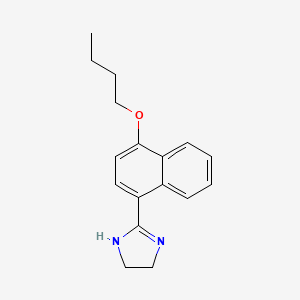
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorophenyl group, a propynylamino group, and a sulfonyl group, among others. Its unique configuration makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzylamine with propargylamine under controlled conditions to form an intermediate. This intermediate is then reacted with sulfonyl chloride and other reagents to achieve the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学研究应用
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analog with a chlorophenyl group.
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Another related compound with a different functional group arrangement.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazolyl group instead of the propynylamino group.
Uniqueness
The uniqueness of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- lies in its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
This detailed article provides a comprehensive overview of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
71795-25-0 |
|---|---|
分子式 |
C19H19ClN4O3S |
分子量 |
418.9 g/mol |
IUPAC 名称 |
N-[4-[[N'-[(2-chlorophenyl)methyl]-N-prop-2-ynylcarbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-12-21-19(22-13-15-6-4-5-7-18(15)20)24-28(26,27)17-10-8-16(9-11-17)23-14(2)25/h1,4-11H,12-13H2,2H3,(H,23,25)(H2,21,22,24) |
InChI 键 |
MDUPDBIASLFMKT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2Cl)NCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
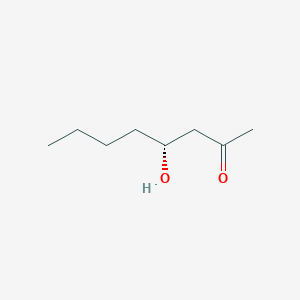

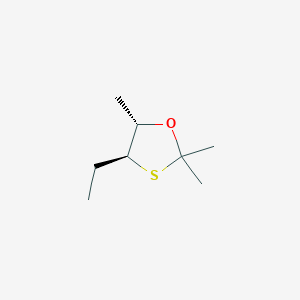
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
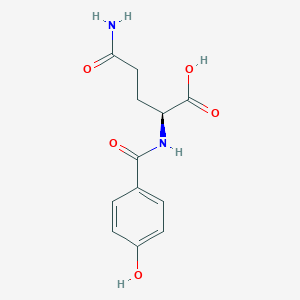

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)


